1-Butanol, DMTBS

Vue d'ensemble

Description

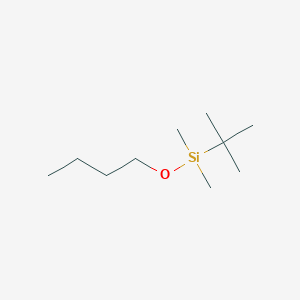

1-Butanol, tert-butyldimethylsilyl ether, also known as 1-Butanol, DMTBS, is a derivative of 1-Butanol. It is a primary alcohol with the chemical formula C4H9OH and a linear structure. The compound is commonly used in organic synthesis and as a reagent in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Butanol, tert-butyldimethylsilyl ether can be synthesized through the reaction of 1-Butanol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction typically occurs in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods: While specific industrial production methods for 1-Butanol, tert-butyldimethylsilyl ether are not widely documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Butanol, tert-butyldimethylsilyl ether undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form butanal or butanoic acid under specific conditions.

Reduction: It can be reduced to form butane.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Common reagents include halogens or other nucleophiles in the presence of a base.

Major Products:

Oxidation: Butanal, butanoic acid.

Reduction: Butane.

Substitution: Various butyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

1-Butanol, DMTBS exhibits several biological activities, particularly in immunomodulation and metabolic regulation. Recent studies have highlighted its potential therapeutic applications in autoimmune diseases and cardiovascular health.

Key Mechanisms of Action

- Immunomodulatory Effects : Research indicates that DMTBS can modulate immune responses. In studies involving collagen-induced arthritis (CIA) models, treatment with DMTBS resulted in over a 50% reduction in arthritis severity compared to controls. This effect is attributed to direct immunomodulatory actions rather than alterations in trimethylamine (TMA) production .

- Maternal Exposure Studies : Maternal administration of DMTBS during pregnancy has shown protective effects against hypertension induced by environmental toxins like TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin). The study found that maternal DMTBS reshaped gut microbiota and altered metabolic pathways related to TMA and TMAO (trimethylamine-N-oxide), leading to improved cardiovascular outcomes in offspring .

- Cardiac Remodeling : In models of heart failure induced by pressure overload, DMTBS reduced plasma TMAO levels and attenuated cardiac remodeling. This effect was linked to the inhibition of inflammatory pathways such as NF-κB and TGF-β1/Smad3 signaling pathways, highlighting its potential role in treating heart failure.

Toxicological Assessment

The toxicological profile of 1-butanol indicates a relatively low risk at certain exposure levels:

- Acute Toxicity : Inhalation studies suggest tolerable exposure levels around 25 ppm for humans over extended periods.

- Developmental Toxicity : The No Observed Adverse Effect Level (NOAEL) for developmental toxicity was established at approximately 3500 ppm, indicating a low risk profile at lower exposure levels .

Table 1: Summary of Biological Effects of DMTBS

Table 2: Toxicological Assessment Results

| Toxicity Type | Observations |

|---|---|

| Acute Toxicity | Tolerable exposure around 25 ppm |

| Developmental Toxicity | NOAEL at approximately 3500 ppm |

Case Studies

- Immunological Studies : A study involving CIA models demonstrated that treatment with DMTBS significantly reduced disease severity by modulating pro-inflammatory cytokine secretion from macrophages. This suggests a novel pathway for therapeutic intervention in autoimmune diseases .

- Maternal Exposure Studies : Research on maternal administration of DMTBS indicated protective effects against hypertension induced by environmental toxins. Maternal treatment with DMTBS during pregnancy reshaped gut microbiota and altered metabolic pathways related to cardiovascular health .

- Cardiac Remodeling : In models of heart failure induced by pressure overload, DMTBS treatment was associated with reduced cardiac hypertrophy and fibrosis through the inhibition of inflammatory signaling pathways.

Mécanisme D'action

The mechanism of action of 1-Butanol, tert-butyldimethylsilyl ether involves several molecular targets and pathways. It interacts with enzymes such as haloalkane dehalogenase, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin. These interactions lead to various biochemical effects, including the inhibition or activation of specific metabolic pathways.

Comparaison Avec Des Composés Similaires

Isobutanol: An isomer of 1-Butanol with a branched structure.

Butan-2-ol: Another isomer of 1-Butanol with the hydroxyl group on the second carbon.

tert-Butanol: A tertiary alcohol with a different structure and reactivity.

Uniqueness: 1-Butanol, tert-butyldimethylsilyl ether is unique due to its specific structure and reactivity. It serves as a versatile reagent in organic synthesis and offers distinct advantages in terms of stability and selectivity compared to its isomers.

Activité Biologique

1-Butanol, also known as n-butanol, is a four-carbon straight-chain alcohol that has garnered attention for its various biological activities. This article focuses on the compound "1-Butanol, DMTBS" (3,3-Dimethyl-1-butanol), exploring its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

1-Butanol is characterized by its hydrophobic properties and ability to interact with biological membranes. The compound DMTBS is a derivative of 1-butanol that has shown significant biological activity, particularly in immunomodulation and metabolic regulation.

Key Mechanisms:

- Immunomodulatory Effects : Research indicates that DMTBS can modulate immune responses, particularly in models of autoimmune diseases. It has been shown to reduce the severity of collagen-induced arthritis (CIA) in murine models by acting independently of the intestinal microbiome and influencing pro-inflammatory cytokine secretion from macrophages .

- Metabolite Formation : DMTBS is metabolized into 3,3-dimethylbutyric acid (DMBut), which also exhibits protective effects against inflammatory conditions. Both DMTBS and DMBut have been associated with reduced levels of pro-inflammatory cytokines .

1. Immunological Studies

A study involving CIA models demonstrated that treatment with DMTBS resulted in over a 50% reduction in arthritis severity compared to controls. This effect was attributed to direct immunomodulatory actions rather than alterations in trimethylamine (TMA) production, suggesting a novel pathway for therapeutic intervention in autoimmune diseases .

2. Maternal Exposure Studies

Research on maternal administration of DMTBS during pregnancy indicated protective effects against hypertension induced by environmental toxins such as TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin). The study found that maternal DMTBS treatment reshaped gut microbiota and altered metabolic pathways related to TMA and TMAO (trimethylamine-N-oxide), leading to improved cardiovascular outcomes in offspring .

Summary of Toxicity Studies

The toxicological assessment of 1-butanol indicates a relatively low risk profile at certain exposure levels:

- Acute Toxicity : Inhalation studies suggest that exposure to concentrations around 25 ppm is tolerable for humans over extended periods .

- Developmental Toxicity : While some developmental effects were noted at high doses, no significant reproductive toxicity was observed at lower exposure levels. The NOAEL (No Observed Adverse Effect Level) for developmental toxicity was established at approximately 3500 ppm .

Table 1: Summary of Biological Effects of DMTBS

Table 2: Toxicological Assessment Results

Propriétés

IUPAC Name |

butoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24OSi/c1-7-8-9-11-12(5,6)10(2,3)4/h7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEOXIEOGBKDPPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336112 | |

| Record name | 1-Butanol, DMTBS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37170-50-6 | |

| Record name | 1-Butanol, DMTBS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.